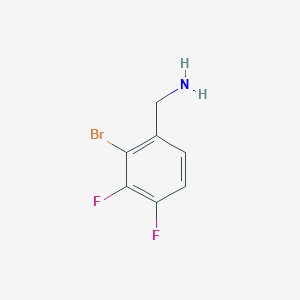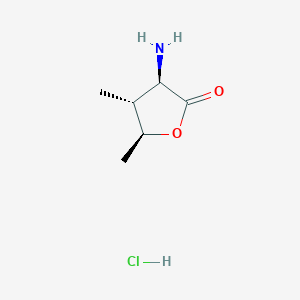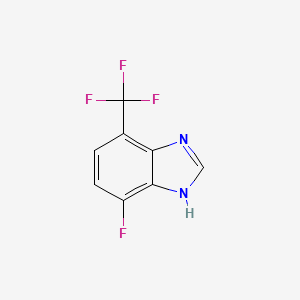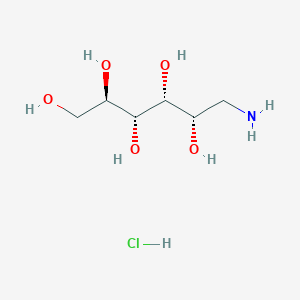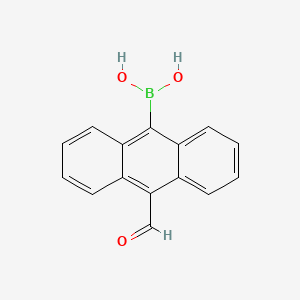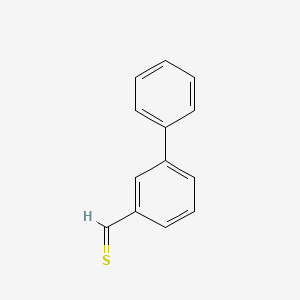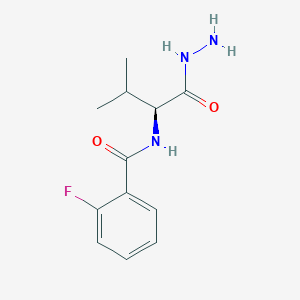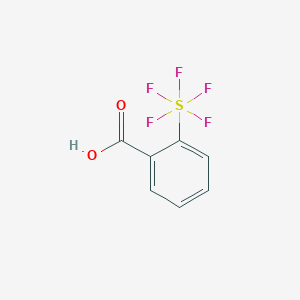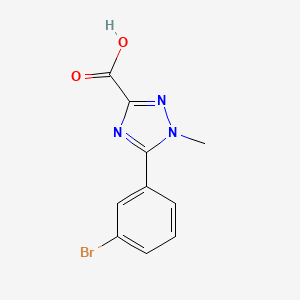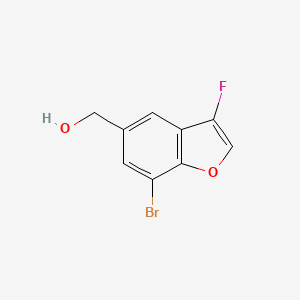![molecular formula C18H16O6 B12852688 Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate](/img/structure/B12852688.png)
Trimethyl [1,1'-biphenyl]-2,4,5-tricarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is an organic compound that belongs to the biphenyl family This compound consists of two benzene rings connected by a single bond, with three carboxylate groups and three methyl groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Functionalization: The biphenyl is functionalized by introducing carboxylate groups at the 2, 4, and 5 positions. This can be achieved through various methods, including Friedel-Crafts acylation followed by oxidation.
Methylation: The final step involves the methylation of the carboxylate groups to form the trimethyl ester.
Industrial Production Methods
Industrial production of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
化学反应分析
Types of Reactions
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carboxylate groups to alcohols or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the carboxylate groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用机制
The mechanism of action of Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to its biological activities.
相似化合物的比较
Similar Compounds
2,4,6-Trimethyl-1,1’-biphenyl: Similar structure but lacks the carboxylate groups.
3-(Chloromethyl)-2-methyl-1,1’-biphenyl: Contains a chloromethyl group instead of carboxylate groups.
Uniqueness
Trimethyl [1,1’-biphenyl]-2,4,5-tricarboxylate is unique due to the presence of three carboxylate groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C18H16O6 |
|---|---|
分子量 |
328.3 g/mol |
IUPAC 名称 |
trimethyl 5-phenylbenzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C18H16O6/c1-22-16(19)13-10-15(18(21)24-3)14(17(20)23-2)9-12(13)11-7-5-4-6-8-11/h4-10H,1-3H3 |
InChI 键 |
SMCPGYPQFLRMGV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(C=C1C2=CC=CC=C2)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


